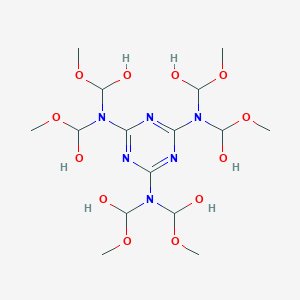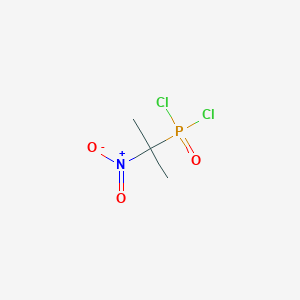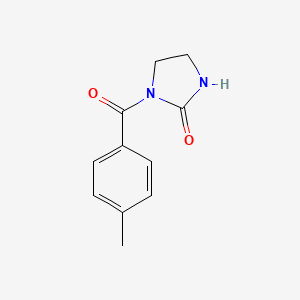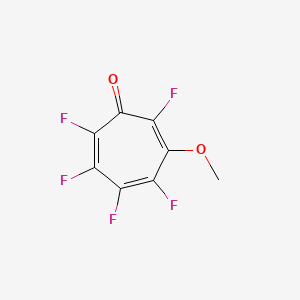
2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one is a fluorinated organic compound with the molecular formula C8H2F5O2. This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a cycloheptatrienone ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one typically involves the fluorination of cycloheptatrienone derivatives. One common method includes the reaction of cycloheptatrienone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentafluoroanisole: Similar in structure but lacks the cycloheptatrienone ring.
2,3,4,5,7-Pentafluorocycloheptatrienone: Similar but without the methoxy group.
Uniqueness
2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one is unique due to the combination of fluorine atoms and a methoxy group on a cycloheptatrienone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
60477-25-0 |
|---|---|
Formule moléculaire |
C8H3F5O2 |
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
2,3,4,5,7-pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H3F5O2/c1-15-8-5(12)3(10)2(9)4(11)7(14)6(8)13/h1H3 |
Clé InChI |
VMEXKASCBCPWBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


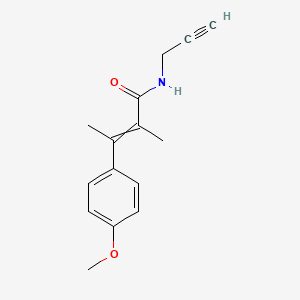

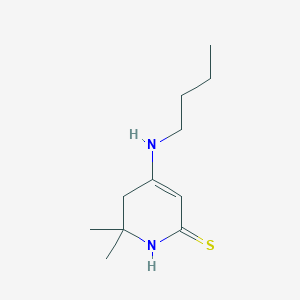
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
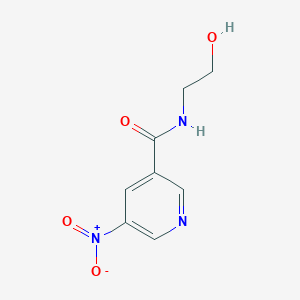

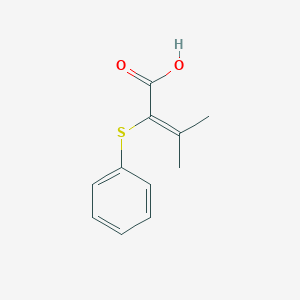
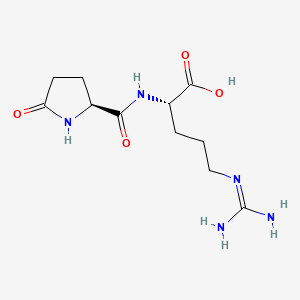

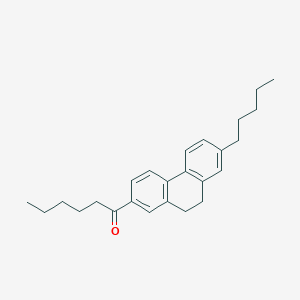
![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
